Sodium Sulfinates in Scientific Research:
Specific Scientific Field: Organic Chemistry
Summary of the Application: Sodium sulfinates, including Sodium Thiophene-2-sulfinate, are powerful building blocks for the synthesis of organosulfur compounds They have multifaceted synthetic applications and have seen substantial progress in their utilization over the last decade
Methods of Application or Experimental Procedures: Sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions They are used in S–S, N–S, and C–S bond-forming reactions
Results or Outcomes: Sodium sulfinates have been used to synthesize many valuable organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones Significant advancements have been made in developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions
Scientific Field: Organic Chemistry
Summary of the Application: Sodium sulfinates are used in the synthesis of thiosulfonates.
Methods of Application: Sodium sulfinates can form S–S bonds, which are crucial in the synthesis of thiosulfonates.
Results or Outcomes: The use of sodium sulfinates has led to remarkable advancements in synthesizing thiosulfonates.
Summary of the Application: Sodium sulfinates are used in the synthesis of sulfonamides.
Methods of Application: Sodium sulfinates can form N–S bonds, which are crucial in the synthesis of sulfonamides.
Results or Outcomes: The use of sodium sulfinates has led to remarkable advancements in synthesizing sulfonamides.
Summary of the Application: Sodium sulfinates are used in the synthesis of sulfides and sulfones.
Methods of Application: Sodium sulfinates can form S–C bonds, which are crucial in the synthesis of sulfides and sulfones.
Results or Outcomes: The use of sodium sulfinates has led to remarkable advancements in synthesizing sulfides and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones.
Summary of the Application: Sodium sulfinates are used in sulfonyl radical-triggered ring-closing sulfonylation.
Methods of Application: This involves the use of sodium sulfinates in reaction conditions that trigger sulfonyl radicals.
Results or Outcomes: The use of sodium sulfinates has led to significant achievements in developing sulfonyl radical-triggered ring-closing sulfonylation.
Summary of the Application: Sodium sulfinates are used in multicomponent reactions.
Methods of Application: This involves the use of sodium sulfinates in reaction conditions that allow for multiple components.
Results or Outcomes: The use of sodium sulfinates has led to significant achievements in developing multicomponent reactions.
Summary of the Application: Sodium sulfinates are used in site-selective C–H sulfonylation.
Methods of Application: This involves the use of sodium sulfinates in reaction conditions that allow for site-selective C–H sulfonylation.
Results or Outcomes: The use of sodium sulfinates has led to promising results in site-selective C–H sulfonylation.
Summary of the Application: Sodium sulfinates are used in photoredox catalytic transformations.
Methods of Application: This involves the use of sodium sulfinates in reaction conditions that trigger photoredox catalysis.
Results or Outcomes: The use of sodium sulfinates has led to significant achievements in developing photoredox catalytic transformations.
Summary of the Application: Sodium sulfinates are used in electrochemical synthesis.
Methods of Application: This involves the use of sodium sulfinates in reaction conditions that allow for electrochemical synthesis.
Results or Outcomes: The use of sodium sulfinates has led to promising results in electrochemical synthesis.
Summary of the Application: Sodium sulfinates are used in the synthesis of organosulfur compounds.
Methods of Application: Sodium sulfinates can form S–S, N–S, and C–S bonds, which are crucial in the synthesis of organosulfur compounds.
Results or Outcomes: The use of sodium sulfinates has led to remarkable advancements in synthesizing organosulfur compounds.
Summary of the Application: Thiophene-based analogs, potentially including Sodium Thiophene-2-sulfinate, have been used in the synthesis of biologically active compounds.
Methods of Application: This involves the use of thiophene-based analogs in reaction conditions that allow for the synthesis of biologically active compounds.
Results or Outcomes: The use of thiophene-based analogs has led to the synthesis of advanced compounds with a variety of biological effects.
Summary of the Application: Sodium sulfinates are used in metal-catalyzed C–S bond functionalization.
Methods of Application: This involves the use of sodium sulfinates in reaction conditions that allow for metal-catalyzed C–S bond functionalization.
Results or Outcomes: The use of sodium sulfinates has led to significant achievements in developing metal-catalyzed C–S bond functionalization.
Summary of the Application: Sodium sulfinates are used in the synthesis of sulfur-containing compounds.
Methods of Application: Sodium sulfinates can form S–S, N–S, and C–S bonds, which are crucial in the synthesis of sulfur-containing compounds.
Results or Outcomes: The use of sodium sulfinates has led to remarkable advancements in synthesizing sulfur-containing compounds.
Sodium thiophene-2-sulfinate is an organosulfur compound with the molecular formula C₄H₃NaO₂S₂. It consists of a thiophene ring substituted with a sulfinate group, which contributes to its unique chemical properties. This compound is classified as a sodium sulfinic acid salt and is characterized by its ability to act as a nucleophile in various
Several methods exist for synthesizing sodium thiophene-2-sulfinate:
Sodium thiophene-2-sulfinate finds applications across various fields:
Interaction studies involving sodium thiophene-2-sulfinate focus on its reactivity with different electrophiles and nucleophiles. These studies reveal its potential as a coupling partner in various organic transformations, including:
Sodium thiophene-2-sulfinate shares structural and functional similarities with other sulfinates and organosulfur compounds. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Sodium benzenesulfinate | Aromatic sulfinate | Commonly used in sulfonylation reactions |
Sodium 4-methylbenzenesulfinate | Aromatic sulfinate | Exhibits enhanced reactivity due to methyl substitution |
Sodium thiosulfate | Thiosulfate | Functions as a reducing agent; less reactive than sulfinates |
Sodium sulfite | Sulfite | Used primarily as a preservative; less versatile than sulfinates |
Sodium thiophene-2-sulfinate is unique due to its aromatic nature combined with the presence of both sulfur and oxygen functionalities, making it particularly useful in specialized organic synthesis applications.